1-Bromo-1-methylcyclohexane
Overview
Description
1-Bromo-1-methylcyclohexane is a chemical compound with the molecular formula C7H13Br . It has an average mass of 177.082 Da and a monoisotopic mass of 176.020050 Da .
Synthesis Analysis
The synthesis of 1-Bromo-1-methylcyclohexane can be achieved through various methods. One such method involves the reaction of 1-methylcyclohexene with HBr . Another method involves the reaction of 1-bromo-1-methylcyclohexane with NaOH in acetone . The exact synthesis process can vary depending on the specific requirements of the reaction.Molecular Structure Analysis
The molecular structure of 1-Bromo-1-methylcyclohexane consists of a cyclohexane ring with a bromine atom and a methyl group attached to the same carbon atom . The structure can be further analyzed using various spectroscopic techniques.Chemical Reactions Analysis
1-Bromo-1-methylcyclohexane can undergo various chemical reactions. For instance, it can react with NaOH in acetone, where the bromine atom attacks the OH group on the cyclohexane molecule, forming Br-OH and H2O . The water molecule then reacts with the Br-OH to form HBr and OH-HBr .Scientific Research Applications
Conformational Analysis
Kinetics and Mechanism of Heterolysis
Dvorko, Koshchii, and Ponomareva (2003, 2007) conducted extensive research on the kinetics and mechanism of monomolecular heterolysis of 1-bromo-1-methylcyclohexane. Their work includes comparative correlation analysis of solvation effects in the heterolysis process. This research provides valuable insights into the chemical behavior and reaction dynamics of this compound under various conditions (Dvorko, Koshchii, & Ponomareva, 2003); (Dvorko, Koshchii, & Ponomareva, 2007).
Free Radical Reactions
Liu (1956) investigated the reaction of Grignard reagents with 1-chloro-1-methylcyclohexane in the presence of cobaltous halide. Although not directly involving 1-bromo-1-methylcyclohexane, this study contributes to the broader understanding of reactions involving similar halogenated cyclohexane compounds (Liu, 1956).
properties
IUPAC Name |
1-bromo-1-methylcyclohexane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-7(8)5-3-2-4-6-7/h2-6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSGXTQWTJYAQHO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80500578 | |
Record name | 1-Bromo-1-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-1-methylcyclohexane | |
CAS RN |
931-77-1 | |
Record name | 1-Bromo-1-methylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80500578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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